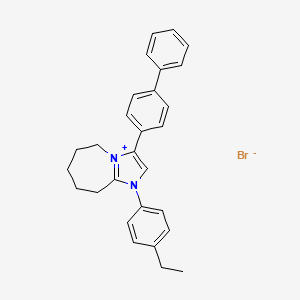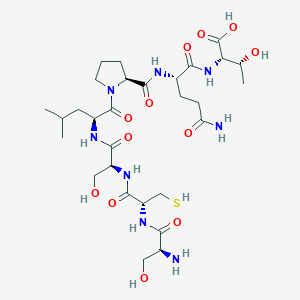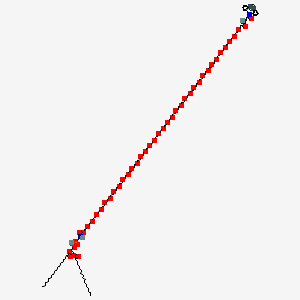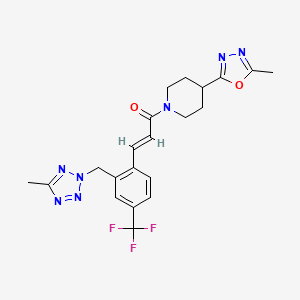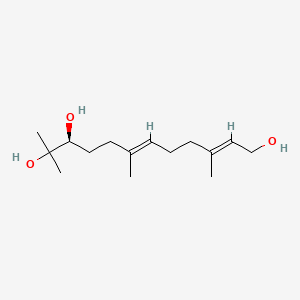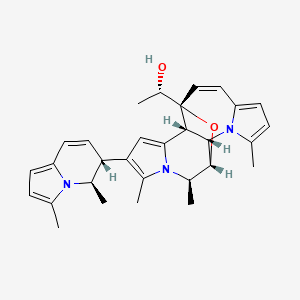
Curindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Curindolizine is a unique indolizine alkaloid that was first isolated from the fungus Curvularia sp. IFB-Z10, which is associated with white croaker fish. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly in lipopolysaccharide-induced RAW 264.7 macrophages, where it exhibits an IC50 value of 5.31 ± 0.21 μM .
準備方法
Synthetic Routes and Reaction Conditions: Curindolizine is synthesized through a regiospecific in-cell Michael addition reaction between pyrrole alkaloids, specifically curvulamine and 3,5-dimethylindolizin-8 (5H)-one . This reaction occurs within the fungal cells, highlighting the unique biosynthetic capabilities of Curvularia sp. IFB-Z10.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis involves large-scale fermentation of Curvularia sp. IFB-Z10. This process is followed by the extraction and purification of the compound using standard chromatographic techniques .
化学反応の分析
Types of Reactions: Curindolizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Curindolizine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the biosynthesis of indolizine alkaloids and their derivatives.
Biology: this compound’s anti-inflammatory properties make it a valuable tool for studying inflammatory pathways and immune responses.
Medicine: Due to its potent anti-inflammatory effects, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases.
作用機序
Curindolizine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-induced RAW 264.7 macrophages. The compound likely targets specific molecular pathways involved in the inflammatory response, although the exact molecular targets and pathways remain to be fully elucidated .
類似化合物との比較
Curvulamine: Another indolizine alkaloid produced by Curvularia species, known for its anti-inflammatory properties.
Curvupallides: A group of alkaloids with antimicrobial and anti-inflammatory activities.
Curvularins: Compounds with notable biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness of Curindolizine: this compound stands out due to its unique skeletal structure and potent anti-inflammatory activity. Its biosynthesis through a regiospecific in-cell Michael addition reaction is also unprecedented, highlighting the remarkable biosynthetic capabilities of Curvularia sp. IFB-Z10 .
特性
分子式 |
C30H35N3O2 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
(1S)-1-[(1R,2S,10R,12R,13R)-16-[(5R,6R)-3,5-dimethyl-5,6-dihydroindolizin-6-yl]-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol |
InChI |
InChI=1S/C30H35N3O2/c1-16-7-9-22-11-12-24(18(3)31(16)22)25-15-26-27-28-29(20(5)33(26)19(25)4)35-30(27,21(6)34)14-13-23-10-8-17(2)32(23)28/h7-15,18,20-21,24,27-29,34H,1-6H3/t18-,20-,21+,24+,27+,28+,29-,30+/m1/s1 |
InChIキー |
HZWGVFQTKPIVCQ-WKGBWSPFSA-N |
異性体SMILES |
C[C@@H]1[C@H](C=CC2=CC=C(N12)C)C3=C(N4[C@@H]([C@@H]5[C@@H]6[C@H](C4=C3)[C@](O5)(C=CC7=CC=C(N67)C)[C@H](C)O)C)C |
正規SMILES |
CC1C(C=CC2=CC=C(N12)C)C3=C(N4C(C5C6C(C4=C3)C(O5)(C=CC7=CC=C(N67)C)C(C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


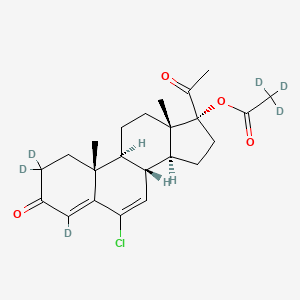
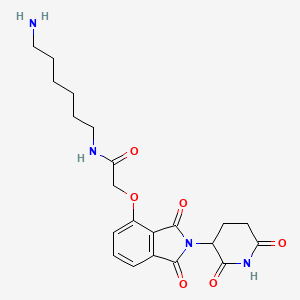
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
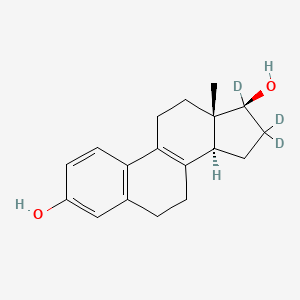
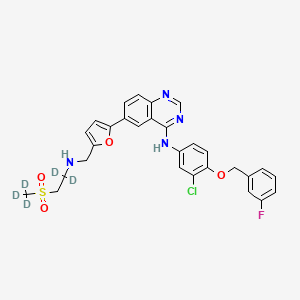
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
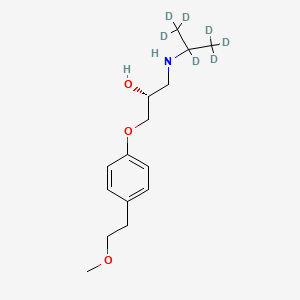
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
